
Bis(3,5,5-trimethylhexyl) cyclohex-4-ene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,5,5-trimethylhexyl) cyclohex-4-ene-1,2-dicarboxylate: is a chemical compound known for its unique structure and properties. It is commonly used in various industrial applications due to its stability and reactivity. The compound is characterized by its cyclohexene ring and ester functional groups, which contribute to its versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5,5-trimethylhexyl) cyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of cyclohex-4-ene-1,2-dicarboxylic acid with 3,5,5-trimethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the continuous addition of reactants and removal of products, ensuring a steady state of reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(3,5,5-trimethylhexyl) cyclohex-4-ene-1,2-dicarboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, under mild heating or catalytic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Ester derivatives, amides.
Scientific Research Applications
Chemistry: In chemistry, Bis(3,5,5-trimethylhexyl) cyclohex-4-ene-1,2-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions. Its ester groups can be hydrolyzed by esterases, making it useful in enzyme kinetics studies.
Medicine: In medicine, derivatives of this compound are being explored for their potential as drug candidates. The ester functional groups can be modified to improve pharmacokinetic properties, such as solubility and bioavailability.
Industry: Industrially, this compound is used as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of polymers, making it suitable for use in various consumer products.
Mechanism of Action
The mechanism of action of Bis(3,5,5-trimethylhexyl) cyclohex-4-ene-1,2-dicarboxylate involves its interaction with molecular targets through its ester functional groups. These groups can undergo hydrolysis, leading to the release of the corresponding alcohol and acid. This hydrolysis reaction is catalyzed by esterases, enzymes that are widely present in biological systems. The released products can then participate in further biochemical pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate: Another widely used plasticizer with similar ester functional groups.
Diisononyl phthalate: Known for its use in flexible PVC products.
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate: Used in the production of epoxy resins.
Uniqueness: Bis(3,5,5-trimethylhexyl) cyclohex-4-ene-1,2-dicarboxylate stands out due to its specific structural features, such as the presence of the cyclohexene ring and the bulky 3,5,5-trimethylhexyl groups. These features contribute to its unique reactivity and stability, making it a valuable compound in various applications.
Properties
CAS No. |
192651-70-0 |
|---|---|
Molecular Formula |
C26H46O4 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
bis(3,5,5-trimethylhexyl) cyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H46O4/c1-19(17-25(3,4)5)13-15-29-23(27)21-11-9-10-12-22(21)24(28)30-16-14-20(2)18-26(6,7)8/h9-10,19-22H,11-18H2,1-8H3 |
InChI Key |
BAWJOXQUJMKEAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C1CC=CCC1C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxaspiro[4.4]nonane-7,8-dione](/img/structure/B12576331.png)
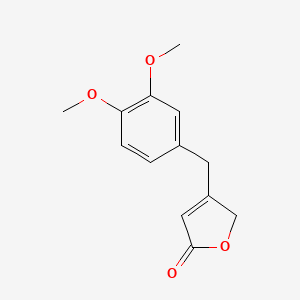
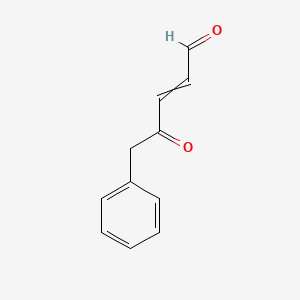
![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
![1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane](/img/structure/B12576368.png)
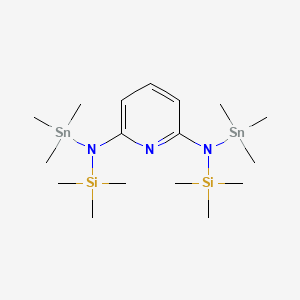
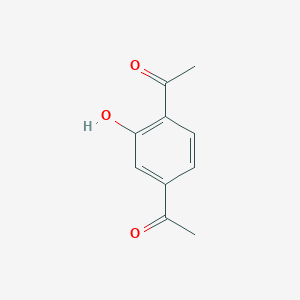
![N-[2-(Benzylsulfanyl)ethyl]glycine](/img/structure/B12576381.png)
![[(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate](/img/structure/B12576390.png)

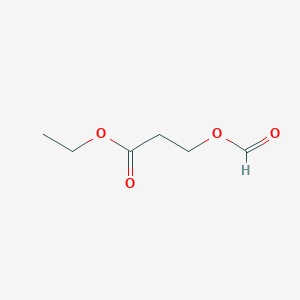
![1,1'-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene](/img/structure/B12576397.png)
![4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione](/img/structure/B12576404.png)
![1-Oxaspiro[2.5]octa-5,7-dien-4-one, 7-bromo-](/img/structure/B12576409.png)
